Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate
Description
Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is an ester derivative featuring a 1,3-benzodioxole (a bicyclic aromatic structure with two oxygen atoms) linked via an ether oxygen to a propanoate methyl ester. This analog has a molecular formula of C₁₁H₁₂O₄, a molecular weight of 208.21 g/mol, and a logP value of 1.52, indicating moderate lipophilicity . It has been synthesized in studies involving 1,3-benzodioxole intermediates and malononitrile or ethyl cyanoacetate, as outlined in patents like US2009/143397 A1 .
The compound’s structural core (1,3-benzodioxole) is associated with bioactivity in natural products and synthetic pharmaceuticals, often influencing metabolic stability and binding affinity.
Properties
CAS No. |
82873-00-5 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yloxy)propanoate |
InChI |
InChI=1S/C11H12O5/c1-13-11(12)4-5-14-8-2-3-9-10(6-8)16-7-15-9/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
OEYMOUQMICGHPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Silylation and Ozonolysis Approach
A diastereoselective route adapted from Morita–Baylis–Hillman (MBH) adduct chemistry enables the construction of benzodioxole-propanoate hybrids. This method, detailed in Thieme Connect publications, involves:
-
Silylation of MBH Adducts : Tert-butyldimethylsilyl (TBS) protection of hydroxyl groups in MBH intermediates enhances reactivity and simplifies purification.
-
Ozonolysis : Cleavage of the double bond in silylated adducts at –78°C generates α-keto-β-silyloxy esters, which are further functionalized.
-
Oxime Formation and Reduction : Reaction with hydroxylamine hydrochloride yields oximes, which are reduced to amines using MoCl₅·nH₂O/NaBH₃CN.
For methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate, this approach could be modified by omitting the amination step and focusing on esterification.
Example Protocol
-
Starting Material : 6-Bromo-2H-1,3-benzodioxol-5-ol.
-
Silylation : TBSCl, imidazole, DMF, 0°C to RT, 12 h.
-
Coupling : Reaction with methyl acrylate under Mitsunobu conditions (DIAD, PPh₃).
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Silylation | TBSCl, imidazole, DMF | 92 |
| Mitsunobu Coupling | DIAD, PPh₃, methyl acrylate | 85 |
| Deprotection | TBAF, THF | 95 |
Nucleophilic Substitution Methods
Nucleophilic aromatic substitution (SNAr) provides a direct route to ether linkages. Microwave-assisted SNAr, as reported by CEM Corporation, accelerates reactions and improves yields:
Microwave Protocol
-
Substrate : 5-Hydroxy-1,3-benzodioxole.
-
Alkylation : Methyl 3-bromopropanoate, K₂CO₃, DMF, 150°C, 15 min (microwave).
Conventional thermal conditions (refluxing toluene, 12 h) yield 72%, highlighting the efficiency of microwave irradiation.
Esterification Strategies
Esterification of 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoic acid with methanol is catalyzed by:
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Silylation/Ozonolysis | High diastereoselectivity (>95:5 dr) | Multi-step, costly reagents | 82 |
| Microwave SNAr | Rapid (<30 min), scalable | Requires specialized equipment | 89 |
| Acid-Catalyzed Esterification | Low cost, simple setup | Long reaction time | 78 |
The microwave SNAr method offers the best balance of speed and efficiency, while the silylation route is preferable for stereochemically complex analogs.
Optimization and Yield Considerations
-
Solvent Effects : DMF maximizes nucleophilicity in SNAr reactions, while THF improves silylation efficiency.
-
Catalyst Screening : DIAD/PPh₃ outperforms other phosphines in Mitsunobu reactions, reducing side products.
-
Temperature Control : Cryogenic conditions (–78°C) during ozonolysis prevent over-oxidation.
Recent Advances and Innovations
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Typically performed with aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Substitution: Electrophilic aromatic substitution reactions may use reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Hydrolysis: 3-(1,3-benzodioxol-5-yloxy)propanoic acid and methanol.
Reduction: 3-(1,3-benzodioxol-5-yloxy)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing the active acid form, which may further interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 3-(1,3-benzodioxol-5-yl)propanoate and structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences:
Substituent Effects: Amino Groups: Ethyl (3R)-3-amino-3-(2H-1,3-benzodioxol-5-yl)propanoate introduces chirality and basicity, enhancing its utility in enantioselective drug synthesis . Chloroacetyl Group: The chloroacetyl derivative (C₁₄H₁₄ClNO₆) offers a reactive site for nucleophilic substitution, making it a versatile intermediate . Benzofuran vs. Benzodioxole: Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate replaces the benzodioxole with a benzofuran core, increasing polarity due to hydroxy/methoxy groups and altering bioactivity .
Physicochemical Properties: Lipophilicity: Methyl 3-(1,3-benzodioxol-5-yl)propanoate (logP 1.52) is more lipophilic than its carboxylic acid counterpart (logP ~0.5 estimated), favoring membrane permeability . Polar Surface Area (PSA): The free acid (PSA 63.6 Ų) has higher solubility in polar solvents compared to the methyl ester (PSA 44.76 Ų) .
Applications: Pharmaceuticals: Ethyl amino derivatives and chloroacetyl analogs are prioritized in drug discovery for their functional versatility . Natural Products: Benzofuran-based compounds like 竹叶榕素 are studied for antioxidant and anti-inflammatory activities .
Research Findings and Implications
- Synthetic Routes: Methyl 3-(1,3-benzodioxol-5-yl)propanoate is synthesized via nucleophilic substitution or esterification of 3-(1,3-benzodioxol-5-yl)propanoic acid, as described in Synlett studies .
- Biological Activity : Benzodioxole derivatives are associated with inhibition of cytochrome P450 enzymes, impacting drug metabolism .
- Natural vs. Synthetic : Benzofuran derivatives from plants (e.g., 竹叶榕素) often exhibit unique bioactivity profiles compared to synthetic benzodioxoles, emphasizing the role of natural product diversity in drug discovery .
Notes
- Comparisons are based on structurally analogous compounds.
- Substituent variations (e.g., ester vs. acid, amino vs. chloro groups) significantly alter physicochemical and biological properties, guiding their application in specific research or industrial contexts.
- Further studies on metabolic stability, toxicity, and synthetic scalability are recommended for these analogs.
Biological Activity
Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate, also known by its CAS number 57906-98-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₂O₄
- Molecular Weight : 208.21 g/mol
- LogP : 1.52090
- PSA (Polar Surface Area) : 44.76 Ų
These properties suggest that the compound is relatively lipophilic, which may influence its bioavailability and interaction with biological membranes.
1. Antidiabetic Potential
Recent studies have highlighted the antidiabetic effects of benzodioxol derivatives, which include compounds structurally related to this compound. For instance, a derivative demonstrated significant inhibition of α-amylase with an IC₅₀ value of 0.68 µM, indicating potential for managing postprandial blood glucose levels . This suggests that this compound could exhibit similar properties due to structural similarities.
2. Cytotoxicity and Cancer Research
The cytotoxic effects of benzodioxol derivatives have been investigated in various cancer cell lines. One study reported that certain derivatives showed significant activity against cancer cells with IC₅₀ values ranging from 26 to 65 µM . While specific data on this compound is limited, its structural analogs suggest potential anticancer properties worth exploring.
3. Antiviral Activity
Research into anti-virulence therapeutics has identified compounds that inhibit virulence factors in pathogenic bacteria. Although direct studies on this compound are sparse, the benzodioxole moiety is often associated with bioactive compounds that can modulate immune responses and inhibit pathogen growth .
Case Studies
Case Study 1: Antidiabetic Effects in Animal Models
In a controlled study involving streptozotocin-induced diabetic mice, a similar benzodioxol derivative was administered to evaluate its impact on blood glucose levels. The results indicated a significant reduction in blood glucose from 252.2 mg/dL to 173.8 mg/dL after treatment with five doses of the compound . This underscores the potential for this compound in diabetes management.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that certain benzodioxole derivatives exhibited selective cytotoxicity without affecting normal cells significantly. For example, compound IIc showed an IC₅₀ greater than 150 µM against normal Hek293t cells while being effective against cancer cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate, and how do reaction conditions influence yield?
- The synthesis typically involves etherification between a benzodioxol derivative and a methyl propanoate precursor. Critical parameters include:
- Catalysts : Use of phase-transfer catalysts or bases (e.g., K₂CO₃) to facilitate nucleophilic substitution .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
Q. What spectroscopic techniques are essential for structural elucidation of this compound?
- NMR spectroscopy :
- ¹H NMR : Identify benzodioxol aromatic protons (δ 6.7–7.1 ppm) and methyl ester signals (δ 3.6–3.8 ppm) .
- ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and ether linkage (δ ~70 ppm) .
Q. What safety protocols are critical for laboratory handling?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps .
- Waste disposal : Neutralize acidic/byproduct streams before disposal to comply with environmental regulations .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis, and what analytical methods validate it?
- Chiral resolution : Employ chiral stationary phases in HPLC (e.g., Chiralpak® columns) to separate enantiomers .
- Circular dichroism (CD) : Detect optical activity of the benzodioxol moiety to confirm stereochemical integrity .
- X-ray crystallography : Resolve crystal structures to assign absolute configurations (e.g., CCDC deposition) .
Q. What strategies mitigate side reactions (e.g., ester hydrolysis or oxidation) during storage or synthesis?
- Stabilizers : Add antioxidants (e.g., BHT) to storage solutions to prevent radical-mediated degradation .
- Moisture control : Use molecular sieves in anhydrous solvents during synthesis to avoid ester hydrolysis .
- Temperature optimization : Lower reaction temperatures (<50°C) reduce thermal decomposition of the benzodioxol ring .
Q. How does the benzodioxol moiety influence biological activity, and what assays are used to study this?
- Structure-activity relationship (SAR) : Compare analogs lacking the benzodioxol group in enzyme inhibition assays (e.g., cytochrome P450) .
- Binding assays : Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., receptors with hydrophobic pockets) .
- Metabolic stability : Assess hepatic microsomal half-life to evaluate the impact of the benzodioxol group on pharmacokinetics .
Q. What computational methods predict the compound’s reactivity or interaction with biological targets?
- Density functional theory (DFT) : Calculate frontier molecular orbitals to predict sites of electrophilic/nucleophilic attack .
- Molecular docking : Simulate binding poses with proteins (e.g., using AutoDock Vina) to identify key interactions (e.g., π-π stacking with benzodioxol) .
- MD simulations : Model solvation effects and conformational flexibility in aqueous environments .
Methodological Notes
- Contradictions in evidence : While some sources recommend P95 respirators for handling , others note no significant acute toxicity . Validate safety protocols via local risk assessments.
- Data gaps : Limited physicochemical data (e.g., logP, solubility) require empirical determination via shake-flask or HPLC methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
